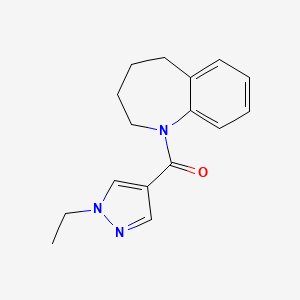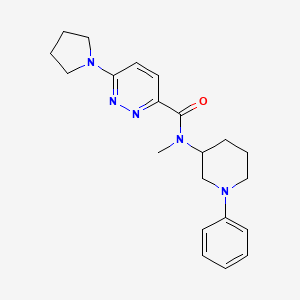![molecular formula C17H15FN2 B7563245 3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole](/img/structure/B7563245.png)
3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole, also known as FMPP, is a chemical compound that belongs to the pyrazole class of compounds. It is a synthetic compound that has been used in scientific research for several years. FMPP has been studied for its potential use in the treatment of various diseases and disorders.
Wirkmechanismus
3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole acts as a selective serotonin and dopamine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This leads to an increase in mood and cognitive function. This compound also acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which leads to an increase in mood and cognitive function. This compound has also been shown to increase the release of acetylcholine in the brain, which is involved in memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied, which means that there is a large body of research on its effects. However, this compound also has some limitations for use in lab experiments. It is a relatively new compound, which means that there is still much to learn about its effects. It is also a potent compound, which means that it must be used with caution.
Zukünftige Richtungen
There are a number of future directions for research on 3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole. One area of research is the development of new compounds based on this compound that have improved efficacy and fewer side effects. Another area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Finally, research is needed to better understand the long-term effects of this compound on mood and cognitive function.
Synthesemethoden
3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole can be synthesized using a variety of methods, including the reaction of 4-fluorophenylhydrazine with 1-(4-methylbenzyl)-1H-pyrazole-4-carboxaldehyde in the presence of a base. Another method involves the reaction of 4-fluorophenylhydrazine with 1-(4-methylbenzyl)pyrazolidine-3,5-dione in the presence of a base. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole has been studied for its potential use in the treatment of various diseases and disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use as a cognitive enhancer. This compound has been shown to have an effect on the serotonergic and dopaminergic systems in the brain, which are involved in mood regulation and cognitive function.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2/c1-13-2-4-14(5-3-13)12-20-11-10-17(19-20)15-6-8-16(18)9-7-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNXQJLHWFKSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7563166.png)

![3-Ethoxy-1-[4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]propan-1-one](/img/structure/B7563185.png)

![N-[2-[benzyl(methyl)amino]ethyl]-4-chlorobenzamide](/img/structure/B7563198.png)
![1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone](/img/structure/B7563205.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7563215.png)


![3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7563241.png)

![2-(3,4-dihydro-1H-isochromen-1-yl)-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)ethanone](/img/structure/B7563256.png)